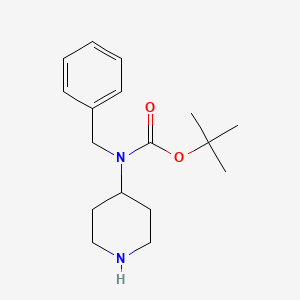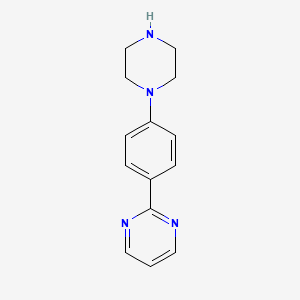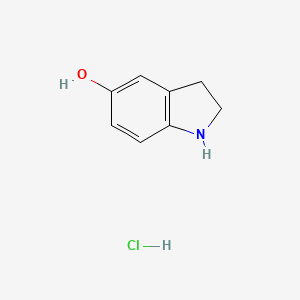
Indolin-5-ol hydrochloride
Übersicht
Beschreibung
Indolin-5-ol hydrochloride is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, specifically, is a derivative of indoline, which is a bicyclic organic compound with aromatic and weakly basic properties .
Wirkmechanismus
Target of Action
Indolin-5-ol hydrochloride, like many indoline derivatives, has been found to have significant neuroprotective effects . It has been shown to have a binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in the central nervous system . These receptors are involved in synaptic plasticity and memory function, making them a key target for neuroprotective agents.
Mode of Action
The compound interacts with its targets, the NMDA-GluN2B receptors, resulting in neuroprotective effects . It has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that this compound may inhibit oxidative stress, a key factor in neuronal damage.
Biochemical Pathways
They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to its diverse biological effects.
Pharmacokinetics
It is known that indoline compounds generally have high gastrointestinal absorption and are bbb permeant . They are also known to be P-gp substrates . These properties suggest that this compound likely has good bioavailability.
Result of Action
The result of this compound’s action is primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that it may be effective in protecting neurons from ischemic stroke.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Indolin-5-ol hydrochloride, often involves cyclization reactions. One common method is the palladium-catalyzed cyclization of alkynes . Another approach involves the Fischer indolization reaction, where enol derivatives are exposed to hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound would involve similar cyclization and indolization reactions, scaled up for industrial use.
Analyse Chemischer Reaktionen
Types of Reactions: Indolin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indolin-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound with a similar structure but lacking the hydroxyl and hydrochloride groups.
Indoline: The reduced form of indole, lacking the aromaticity of the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness: Indolin-5-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWKCRIYFOSRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



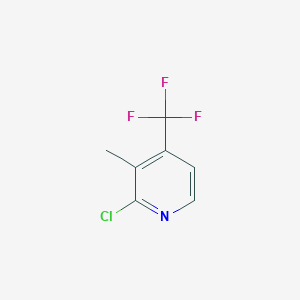
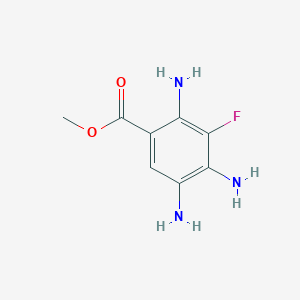
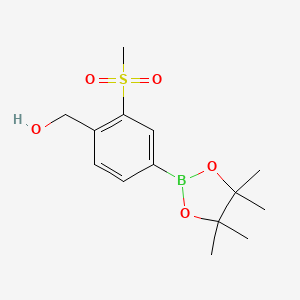
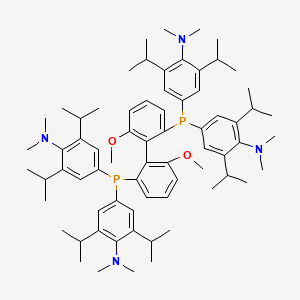

![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3179122.png)

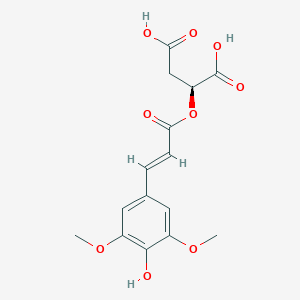
![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)

